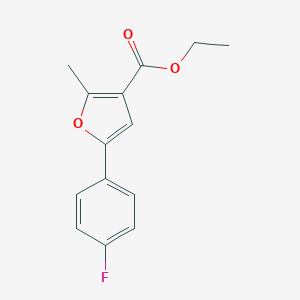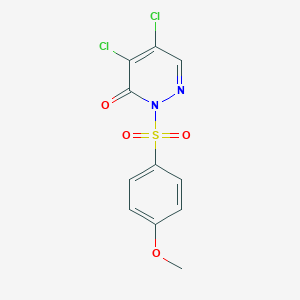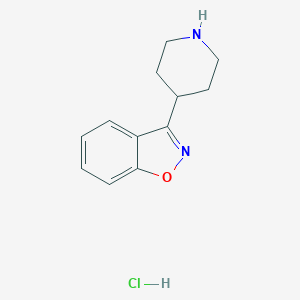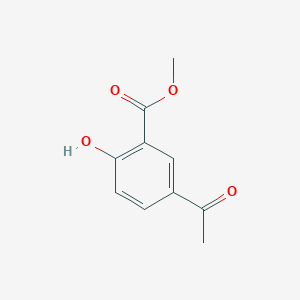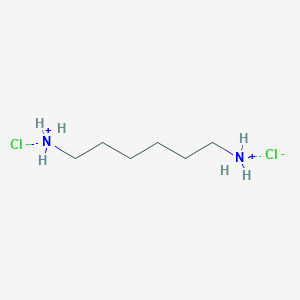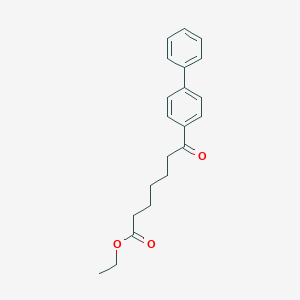
Ethyl 7-(4-biphenyl)-7-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 7-(4-biphenyl)-7-oxoheptanoate is a chemical compound with the molecular formula C22H26O3 . It has a molecular weight of 338.4 g/mol . The IUPAC name for this compound is ethyl 8-oxo-8-(4-phenylphenyl)octanoate .
Molecular Structure Analysis
The molecular structure of Ethyl 7-(4-biphenyl)-7-oxoheptanoate consists of a biphenyl group attached to a heptanoate chain with an ethyl group at one end and a carbonyl group at the other . The InChI string for this compound is InChI=1S/C22H26O3/c1-2-25-22(24)13-9-4-3-8-12-21(23)20-16-14-19(15-17-20)18-10-6-5-7-11-18/h5-7,10-11,14-17H,2-4,8-9,12-13H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 7-(4-biphenyl)-7-oxoheptanoate has a molecular weight of 338.4 g/mol . It has a XLogP3 value of 5.5, indicating its lipophilicity . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 11 rotatable bonds .Scientific Research Applications
Medicinal Chemistry: Anti-Inflammatory and Antimicrobial Agents
The biphenyl moiety, a core structure within Ethyl 7-(4-biphenyl)-7-oxoheptanoate, is prevalent in a variety of pharmacologically active compounds. It has been incorporated into drugs that exhibit anti-inflammatory and antimicrobial properties . The compound’s ability to interact with biological targets can be attributed to the biphenyl scaffold’s structural rigidity and electronic properties, which enhance binding affinity to various enzymes and receptors.
Agriculture: Crop Protection Products
In the agricultural sector, biphenyl derivatives are utilized to create crop protection products . These compounds can serve as intermediates in the synthesis of pesticides and herbicides, providing protection against a wide range of pests and diseases that affect crops, thereby improving yield and quality.
Organic Light-Emitting Diodes (OLEDs)
Ethyl 7-(4-biphenyl)-7-oxoheptanoate derivatives have applications in the development of OLEDs. The biphenyl core is used in the synthesis of electroactive polymers, which are essential for creating efficient charge-transporting layers in OLED devices . These materials contribute to the overall performance of OLEDs, including brightness and energy efficiency.
Liquid Crystal Technology
Biphenyl derivatives are significant in the production of liquid crystals, particularly for displays . The structural properties of biphenyls, such as the angle between the phenyl rings, are crucial for the mesomorphic behavior of liquid crystals, which is the foundation of their application in LCD technology.
Pharmacology: Drug Synthesis
In pharmacology, Ethyl 7-(4-biphenyl)-7-oxoheptanoate can be a precursor in the synthesis of various drugs. The biphenyl structure is a key component in many active pharmaceutical ingredients (APIs), and its derivatives are used to synthesize drugs with diverse therapeutic effects, including antitumor, antihypertensive, and anti-diabetic activities .
Synthetic Organic Chemistry: Reactions and Methodologies
The biphenyl scaffold is a versatile platform in synthetic organic chemistry. It undergoes various metalated chemical reactions, such as Suzuki–Miyaura and Negishi couplings, which are pivotal in constructing complex organic molecules . These methodologies are fundamental in the synthesis of complex organic compounds, including natural products and polymers.
Optoelectronic Materials
Biphenyl derivatives are used in the creation of optoelectronic materials due to their excellent electronic properties. They are involved in the synthesis of compounds that form the active layers in optoelectronic devices, which are used for light detection and emission .
Chemical Sensing and Detection
Modified biphenyl compounds have been explored for their potential in chemical sensing and detection. They can be engineered to detect specific substances, including pollutants, gases, and ions, due to their selective binding capabilities .
properties
IUPAC Name |
ethyl 7-oxo-7-(4-phenylphenyl)heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-2-24-21(23)12-8-4-7-11-20(22)19-15-13-18(14-16-19)17-9-5-3-6-10-17/h3,5-6,9-10,13-16H,2,4,7-8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLHBZHWFPUPCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645638 |
Source


|
| Record name | Ethyl 7-([1,1'-biphenyl]-4-yl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4-biphenyl)-7-oxoheptanoate | |
CAS RN |
147862-41-7 |
Source


|
| Record name | Ethyl 7-([1,1'-biphenyl]-4-yl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


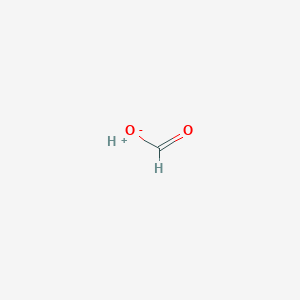
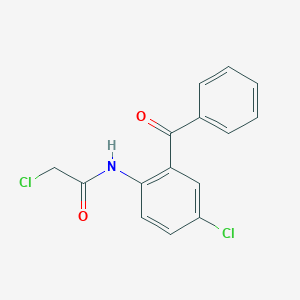
![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)

![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)
